2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a 4-(morpholinosulfonyl)benzamido moiety at position 2.
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c21-18(24)17-15-3-1-2-4-16(15)29-20(17)22-19(25)13-5-7-14(8-6-13)30(26,27)23-9-11-28-12-10-23/h5-8H,1-4,9-12H2,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPMSBOBQZXLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects.
Biological Activity
The compound 2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b]thiophene core with a morpholinosulfonyl group and an amide linkage. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₅S |
| Molecular Weight | 398.42 g/mol |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : The morpholino sulfonyl group is known to enhance binding affinity to target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), affecting downstream signaling cascades.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. A study reported its effectiveness in inhibiting the growth of human breast cancer cells (MCF-7) and leukemia cells (HL-60) through apoptosis induction.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- HL-60 (Leukemia)
- A549 (Lung Cancer)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HL-60 | 8 | Cell cycle arrest and apoptosis |
| A549 | 12 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in activated macrophages, demonstrating potential use in treating inflammatory diseases.
- In Vitro Studies :
- Inhibition of IL-1β release was observed at concentrations as low as 5 µM.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the morpholinosulfonyl and benzamide moieties significantly affect the biological potency of the compound. For instance:
- Morpholino Substituents : Altering the substituents on the morpholino group influenced both solubility and receptor binding affinity.
- Benzamide Variations : Changing the aromatic substituent on the benzamide moiety resulted in varying degrees of anticancer activity.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases.
Comparison with Similar Compounds
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 122)
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S8)
- Structure: Substituted with p-bromo-benzylideneamino and ethyl ester groups.
- Activity : IC50 of 10⁻⁴ M against A-549 lung cancer cells, superior to adriamycin. Electron-withdrawing groups (e.g., p-Br) enhance cytotoxicity .
Pharmacological Profiling
Key Observations:
AChE Inhibition : Piperazine-linked derivatives (e.g., Compound 122) show superior AChE inhibition due to dual interactions: (i) the tetrahydrobenzo[b]thiophene core binds the catalytic site, and (ii) the piperazine/acetamido group engages peripheral anionic sites .
Anticancer Activity : Electron-withdrawing substituents (e.g., p-Br in S8) enhance cytotoxicity by stabilizing charge-transfer interactions with DNA or enzyme targets .
Antioxidant Activity : Polar groups like carboxamide (Compound 92b) improve free radical scavenging by donating electrons or hydrogen atoms .
Structure-Activity Relationship (SAR) Trends
Position 2 Modifications: Sulfonamide vs. Acetamido: Sulfonamide groups (e.g., morpholino/piperidine) improve solubility and hydrogen bonding, while acetamido linkers (e.g., Compound 122) enable conformational flexibility for receptor interactions . Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 4-methoxyphenyl) enhance AChE inhibition, whereas aliphatic chains (e.g., piperidine) may optimize pharmacokinetics .
Position 3 Modifications :
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., Compound 92b) exhibit higher polarity and antioxidant activity, while ethyl esters (e.g., S8) may improve membrane permeability for anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
